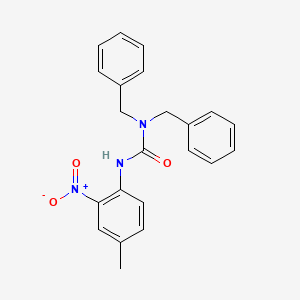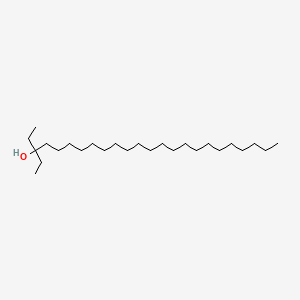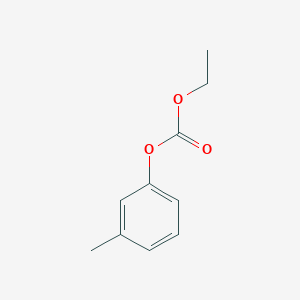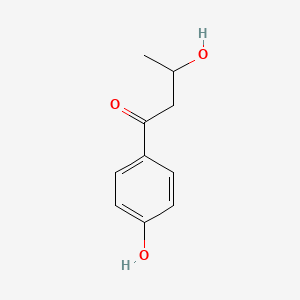
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C₁₀H₁₂O₃This compound is characterized by the presence of both hydroxyl and ketone functional groups, making it a versatile intermediate in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one can be achieved through various methods. One common approach involves the reaction of phenolic compounds with butanone under specific conditions. For instance, the reaction between 4-hydroxybenzaldehyde and acetone in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of intermediate compounds. This process ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acid chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid.
Reduction: Formation of 3-hydroxy-1-(4-hydroxyphenyl)butanol.
Substitution: Formation of various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of fragrances and flavoring agents
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels .
Comparación Con Compuestos Similares
Similar Compounds
Raspberry Ketone: 4-(4-Hydroxyphenyl)butan-2-one, known for its use in flavoring and fragrance industries.
4-Hydroxy-1-(4-hydroxyphenyl)butan-1-one: Another hydroxylated butanone with similar structural features.
Uniqueness
3-Hydroxy-1-(4-hydroxyphenyl)butan-1-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
829-44-7 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-hydroxy-1-(4-hydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C10H12O3/c1-7(11)6-10(13)8-2-4-9(12)5-3-8/h2-5,7,11-12H,6H2,1H3 |
Clave InChI |
VYNGWEOWCIYIDW-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(=O)C1=CC=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
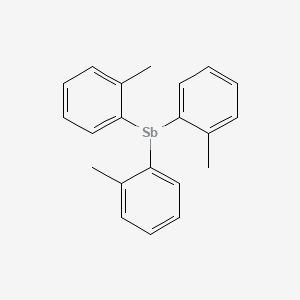

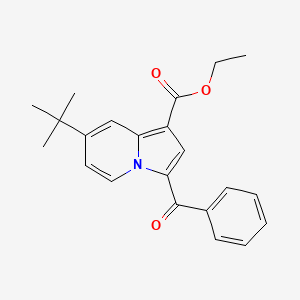


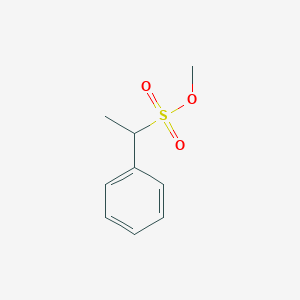

![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)

